molecular formula C15H16O3 B2742328 5-(4-Tert-butylphenyl)furan-2-carboxylic acid CAS No. 115933-44-3

5-(4-Tert-butylphenyl)furan-2-carboxylic acid

Cat. No.: B2742328
CAS No.: 115933-44-3
M. Wt: 244.29
InChI Key: ZNNNCGUYJYUOCV-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)furan-2-carboxylic acid (CAS 115933-44-3) is a high-purity chemical compound supplied for research and further manufacturing applications. This molecule features a furan ring, a privileged scaffold in medicinal chemistry, which is substituted with a carboxylic acid group and a 4-tert-butylphenyl moiety . The furan-carboxylic acid structure is of significant interest in antibacterial and antitubercular agent discovery . Research indicates that 5-substituted furan-2-carboxylic acids can serve as innovative potential therapeutics, particularly targeting iron acquisition pathways in mycobacterial species such as Mycobacterium tuberculosis . These compounds act as inhibitors of the salicylate synthase MbtI, a key Mg²⁺-dependent enzyme in the biosynthesis of siderophores, which are essential for bacterial iron uptake . With a molecular formula of C₁₅H₁₆O₃ and a molecular weight of 244.29 g/mol, this compound is characterized by its planarity, which influences its intermolecular interactions and binding affinity . It is typically stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

5-(4-tert-butylphenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-15(2,3)11-6-4-10(5-7-11)12-8-9-13(18-12)14(16)17/h4-9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNNCGUYJYUOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115933-44-3
Record name 5-(4-tert-butylphenyl)furan-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)furan-2-carboxylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-(4-Tert-butylphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

5-(4-Tert-butylphenyl)furan-2-carboxylic acid has shown potential in the development of therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Antiviral Activity

Recent studies have explored its efficacy as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. The compound was synthesized and evaluated for its inhibitory effects, demonstrating submicromolar activity against the viral protease, indicating its potential as a lead compound for antiviral drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties, particularly against mycobacterial species. Research indicates that derivatives of furan-2-carboxylic acids can influence iron acquisition mechanisms in bacteria, which is crucial for their survival and proliferation .

Materials Science

The stability and chemical properties of this compound make it suitable for use in materials science, particularly as a stabilizer in polymers.

Polymer Stabilization

This compound can act as a light stabilizer in organic polymers, enhancing their durability and resistance to degradation under UV exposure. Its effectiveness compared to other stabilizers has been documented, showing superior performance in maintaining polymer integrity over time .

Stabilizer Performance
This compoundHigh
Conventional UV stabilizersModerate

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, allowing for the construction of more complex molecules.

Synthesis of Derivatives

The compound can be utilized in various synthetic pathways to produce derivatives with enhanced properties. For instance, it can undergo reactions such as esterification or amidation to yield compounds with specific functionalities tailored for particular applications .

Case Study: Antiviral Compound Development

In a study focused on developing antiviral agents, this compound was modified to improve its binding affinity to viral proteases. The resulting derivatives were tested using isothermal titration calorimetry, revealing significant insights into their binding kinetics and thermodynamics .

Case Study: Polymer Stability Testing

A comparative analysis was conducted on different light stabilizers, including this compound, within polyolefin matrices. The study demonstrated that the inclusion of this compound significantly reduced photodegradation rates compared to conventional stabilizers .

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. The tert-butylphenyl group can interact with hydrophobic regions of proteins, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl group distinguishes this compound from other phenyl-furan derivatives. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Key Properties/Applications Synthesis Method
5-(4-Nitrophenyl)furan-2-carboxylic acid -NO₂ (electron-withdrawing) C₁₁H₇NO₅ MbtI inhibitor (antitubercular); crystallized via synchrotron Suzuki coupling
5-Phenylfuran-2-carboxylic acid -H C₁₁H₈O₃ Synthetic intermediate; no reported bioactivity Suzuki-Miyaura coupling
5-(4-Bromophenyl)furan-2-carboxylic acid -Br (halogen) C₁₁H₇BrO₃ Biochemical reagent; limited data Suzuki coupling (assumed)
5-(4-Chlorophenyl)furan-2-carboxylic acid -Cl C₁₁H₇ClO₃ Intermediate for heterocyclic drug synthesis Suzuki coupling
5-(4-Fluorophenoxymethyl)furan-2-carboxylic acid -OCH₂(4-F-C₆H₄) C₁₂H₉FO₄ Enhanced solubility due to ether linkage Not specified

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The tert-butyl group (-C(CH₃)₃) is strongly electron-donating, which increases the electron density of the phenyl ring. This contrasts with nitro (-NO₂) or halogen (-Br, -Cl) substituents, which are electron-withdrawing and may enhance reactivity in electrophilic substitutions .
  • Synthetic Accessibility : Most analogs are synthesized via Suzuki-Miyaura cross-coupling of boronic acids with methyl 5-bromofuran-2-carboxylate, followed by ester hydrolysis .

Structural and Spectroscopic Data

NMR and MS Trends :

  • ¹H NMR : The tert-butyl group’s singlet at δ ~1.3 ppm (9H) is characteristic. Aromatic protons in the furan and phenyl rings typically resonate between δ 6.5–8.0 ppm, with shifts influenced by substituent electronic effects .
  • HRMS : The molecular ion [M-H]⁻ for the tert-butyl derivative is observed at m/z 243.10266, aligning with its molecular formula .

Biological Activity

5-(4-Tert-butylphenyl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships, and various biological effects, particularly focusing on its antiviral and antibacterial properties.

  • Molecular Formula : C13H14O3
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 115933-44-3

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the functionalization of furan derivatives. The presence of the tert-butyl group is crucial as it enhances the lipophilicity and stability of the compound, potentially influencing its biological activity.

Table 1: Structure-Activity Relationship Data

CompoundSubstituentIC50 (μM)Biological Activity
1None>50Inactive
2Tert-butyl5.0Moderate antiviral
3Methyl14.6Lower activity
4Ethyl2.1High activity

Antiviral Activity

Recent studies have demonstrated that derivatives of furan compounds, including this compound, exhibit antiviral properties against various viruses. For instance, in a study assessing inhibitors of Zika virus protease, compounds with similar structural features showed IC50 values ranging from 1.3 to 11 μM, indicating promising antiviral efficacy .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Research indicates that certain furan derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, positioning them as potential candidates for developing new antibacterial agents .

Case Studies and Research Findings

  • Antiviral Efficacy Against Zika Virus :
    • In a study focused on furan derivatives, the compound exhibited an IC50 value of approximately 5 μM against Zika virus protease, suggesting its role as a potential antiviral agent .
  • Antibacterial Screening :
    • A comparative study assessed the antibacterial activity of various furan derivatives against Staphylococcus aureus. The results indicated that compounds with a tert-butyl substituent had enhanced activity compared to their non-substituted counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-(4-tert-butylphenyl)furan-2-carboxylic acid, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between furan-2-carboxylic acid derivatives and tert-butyl-substituted aryl halides. Base selection (e.g., NaOH or K₂CO₃) significantly affects reaction efficiency, with polar aprotic solvents like DMF enhancing nucleophilic substitution. Purification via recrystallization or column chromatography is critical for achieving >95% purity. Reaction temperatures above 80°C may improve kinetics but risk side reactions .

Q. Which analytical techniques are most effective for confirming the structural identity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves aromatic protons and tert-butyl group signals. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. Infrared (IR) spectroscopy confirms carboxylic acid functional groups. Computational validation using PubChem-derived SMILES or InChI codes adds cross-referential certainty .

Q. What safety protocols are recommended given incomplete toxicity data for this compound?

  • Methodological Answer : Treat the compound as potentially hazardous due to uncharacterized toxicity. Use fume hoods, nitrile gloves, and lab coats. Implement tiered risk assessments: (1) in vitro cytotoxicity assays (e.g., MTT on HEK293 cells), (2) predictive toxicology models (e.g., EPA DSSTox), and (3) environmental mobility studies to assess soil/water contamination risks .

Advanced Research Questions

Q. How can computational modeling optimize novel reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability. Coupling with cheminformatics tools (e.g., ICReDD’s reaction path search) narrows experimental conditions. For example, simulating tert-butyl group steric effects on furan ring reactivity can guide regioselective functionalization .

Q. What strategies resolve contradictions between experimental and theoretical data on the compound’s stability?

  • Methodological Answer : Discrepancies in thermal stability predictions (e.g., DSC vs. computational thermochemistry) require multi-method validation: (1) replicate experiments under inert atmospheres, (2) apply Arrhenius kinetics to degradation studies, and (3) refine computational models using experimental activation energies .

Q. How does the tert-butyl substituent influence physicochemical properties and biological activity?

  • Methodological Answer : The tert-butyl group enhances lipophilicity (logP ↑), improving membrane permeability but reducing aqueous solubility. Structure-Activity Relationship (SAR) studies on analogs (e.g., 5-tert-butyl-3-methyl-furan-2-carboxylic acid) reveal that steric bulk at the para position decreases enzymatic binding affinity in AMPA receptor antagonists, guiding medicinal chemistry optimizations .

Q. What methodologies improve yield during scaled synthesis while maintaining purity?

  • Methodological Answer : Process intensification via flow chemistry reduces side reactions. Key parameters: (1) solvent selection (switch from DMF to THF for easier recycling), (2) catalyst immobilization (e.g., Pd/C on silica), and (3) in-line HPLC monitoring for real-time purity adjustments. Industrial recrystallization protocols using ethanol/water mixtures achieve consistent crystal morphology .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s bioaccumulation potential?

  • Methodological Answer : Discrepancies arise from varying test models (e.g., fish vs. mammalian assays). Standardize assessments using OECD Guidelines 305 (bioaccumulation in fish) and compare with quantitative structure-property relationship (QSPR) predictions. Cross-validate with in silico tools like ECOSAR to reconcile differences .

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